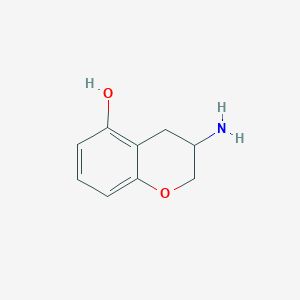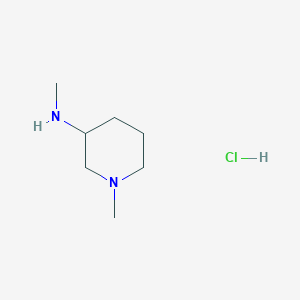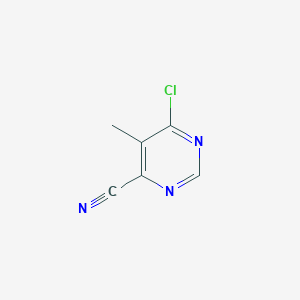
4-Isopropyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-2,3-dihydro-1H-indene is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. This particular compound features an isopropyl group attached to the fourth carbon of the indene structure. It is a colorless liquid with a distinct aromatic odor and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-2,3-dihydro-1H-indene can be achieved through several methods. One common approach involves the hydrogenation of 4-isopropylindene. This reaction typically uses a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the cyclization of 4-isopropylphenylacetic acid under acidic conditions to form the indene ring structure .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of a continuous flow reactor where 4-isopropylindene is hydrogenated in the presence of a palladium catalyst supported on carbon. The reaction is carried out at temperatures ranging from 100 to 150°C and pressures of 10 to 20 atmospheres .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-isopropylindane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Isopropylindanone.
Reduction: 4-Isopropylindane.
Substitution: Various halogenated derivatives depending on the halogen used.
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-2,3-dihydro-1H-indene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isopropyl-2,3-dihydro-1H-indene varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, as a retinoic acid receptor agonist, it binds to the receptor and modulates gene transcription, leading to effects on cell differentiation and proliferation . The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-indene: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
4,7-Dimethyl-2,3-dihydro-1H-indene: Contains two methyl groups instead of an isopropyl group, which can affect its steric properties and reactivity.
1H-Indene-4-carboxaldehyde, 2,3-dihydro-: Features a formyl group, making it more reactive in nucleophilic addition reactions.
Uniqueness: 4-Isopropyl-2,3-dihydro-1H-indene is unique due to the presence of the isopropyl group, which influences its hydrophobicity, steric properties, and reactivity. This makes it a valuable compound in the synthesis of specialized chemicals and in research applications where specific molecular interactions are desired .
Eigenschaften
Molekularformel |
C12H16 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
4-propan-2-yl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3,5,7,9H,4,6,8H2,1-2H3 |
InChI-Schlüssel |
AUNDLLOFYWDKGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)

![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)



![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)


![2-Methylspiro[2.4]heptane-1-carboxamide](/img/structure/B11918705.png)
![1,6-Dimethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one](/img/structure/B11918706.png)
![6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine](/img/structure/B11918709.png)


